![molecular formula C11H11ClN2O2 B1458122 4-Chloro-6-(2-methoxyethoxy)quinazoline CAS No. 937263-67-7](/img/structure/B1458122.png)
4-Chloro-6-(2-methoxyethoxy)quinazoline
Overview
Description
4-Chloro-6-(2-methoxyethoxy)quinazoline is a building block and synthetic intermediate . It has been used as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds . It is also a synthetic intermediate in the synthesis of EGFR inhibitors, including erlotinib .
Synthesis Analysis
Erlotinib was synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which in turn was prepared in an efficient way from commercially available 3,4-dihydroxy benzaldehyde . Further, the compound was reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline .Molecular Structure Analysis
The molecular formula of 4-Chloro-6-(2-methoxyethoxy)quinazoline is C11H11ClN2O2 . The InChI code is 1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-10-9 (6-8)11 (12)14-7-13-10/h2-3,6-7H,4-5H2,1H3 .Chemical Reactions Analysis
During the synthesis of erlotinib, a chlorinated byproduct, 4-chloro-6 (2-chloroethoxy)-7- (2-methoxyethoxy)quinazoline, is readily formed if the ratio of the reactants, reaction temperature, and reaction time were not well controlled . This chlorinated byproduct reacts with 3-ethynylaniline to produce the impurity N - (3-ethynylphenyl)-6 (2-chloroethoxy)-7- (2-methoxyethoxy)quinazolin-4-amine hydrochloride .Physical And Chemical Properties Analysis
4-Chloro-6-(2-methoxyethoxy)quinazoline is a solid at room temperature . It has a molecular weight of 238.67 .Scientific Research Applications
Cancer Therapy
Quinazoline derivatives, including 4-Chloro-6-(2-methoxyethoxy)quinazoline , have shown promise as potential therapeutic agents in cancer treatment. They are being explored for their antitumor properties, particularly in bladder cancer therapy. These compounds can target specific molecular pathways, offering a more directed approach to cancer treatment .
Aurora Kinase Inhibition
As an aurora kinase inhibitor, 4-Chloro-6-(2-methoxyethoxy)quinazoline plays a role in the regulation of cell division. By inhibiting aurora kinases, it can potentially be used to control the proliferation of cancer cells, making it a valuable compound in the development of anticancer drugs .
Mechanism of Action
Safety and Hazards
Exposure to 4-Chloro-6-(2-methoxyethoxy)quinazoline may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is recommended to ensure adequate ventilation, avoid breathing vapours/dust, and avoid contact with eyes, skin, and clothing .
Future Directions
Derivatives of quinazolines, including 4-Chloro-6-(2-methoxyethoxy)quinazoline, constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
properties
IUPAC Name |
4-chloro-6-(2-methoxyethoxy)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-10-9(6-8)11(12)14-7-13-10/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHMQXJORBAWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-methoxyethoxy)quinazoline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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